2,3-Dibromopropene

Beschreibung

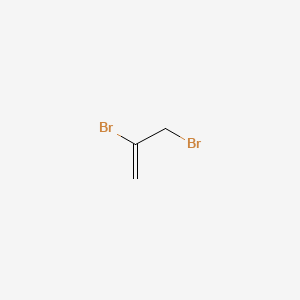

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dibromoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2/c1-3(5)2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFWYDYJHRGGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060152 | |

| Record name | 1-Propene, 2,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,3-Dibromopropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

7.58 [mmHg] | |

| Record name | 2,3-Dibromopropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

513-31-5 | |

| Record name | 2,3-Dibromopropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromopropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromopropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 2,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 2,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromopropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIBROMOPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DNE7K7Z6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3-Dibromopropene: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the fundamental chemical properties, synthesis, and safety considerations of 2,3-dibromopropene. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.

Core Chemical Properties

This compound, with the chemical formula C₃H₄Br₂, is a halogenated alkene that serves as a versatile intermediate in various chemical syntheses.[1][2] At room temperature, it exists as a colorless to a slightly yellow liquid and is characterized by a pungent odor.[2] Due to the presence of two bromine atoms, the molecule exhibits significant polarity, which influences its solubility and reactivity.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄Br₂ | [1][3][4] |

| Molecular Weight | 199.87 g/mol | [1][3][4] |

| Density | 2.045 g/mL at 25 °C | [5][6] |

| 1.934 g/mL at 25 °C | [7] | |

| 2.1300 g/mL | [3] | |

| Boiling Point | 131-132 °C | [2] |

| 42-44 °C at 17 mmHg | [5][7] | |

| 141 °C | ||

| Melting Point | -32 °C | [2] |

| -54.00 °C | [1] | |

| Refractive Index | n20/D 1.544 | [5][7] |

| Flash Point | 81 °C | [3] |

| Vapor Pressure | 7.58 mmHg | [4][8] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents such as ethanol, acetone, chloroform, and ether. | [1][2] |

| CAS Number | 513-31-5 | [1][2][7] |

Synthesis and Reactivity

This compound is primarily synthesized through the bromination of propene or related allylic compounds.[2] One common laboratory-scale synthesis involves the reaction of 1,2,3-tribromopropane with a base like potassium or sodium hydroxide.[9]

The reactivity of this compound is characterized by the presence of both a double bond and two bromine substituents, making it a useful building block in organic synthesis.[2] It can undergo addition reactions at the double bond and substitution reactions at the carbon atoms bearing the bromine atoms.

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of a variety of organic compounds.[2] It has been utilized in the preparation of flame retardants, pharmaceuticals, and agricultural chemicals.[2] Notably, it has been used in the synthesis of N-(Boc)-L-(2-Bromoallyl)-glycine, a versatile intermediate for creating optically active unnatural amino acids.[7] It has also been employed in studies investigating the mutagenicity of halogenated hydrocarbons.[7][10]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[11][12] It is considered harmful if swallowed or inhaled and causes serious eye damage.[11][13] It is also irritating to the skin and respiratory system.[11][12]

Handling Recommendations:

-

Work in a well-ventilated area, preferably a fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[2][7][12] Some sources recommend storage in a freezer at under -20°C.[2][7]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[12][13]

-

In case of skin contact: Wash off with soap and plenty of water.[13]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[13] In all cases of exposure, seek immediate medical attention.[12][13]

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding specific signaling pathways or detailed biological activities of this compound. Its use in mutagenicity studies suggests an interaction with biological systems at a genetic level, but the precise mechanisms have not been fully elucidated.[10] Further research is required to understand its potential biological effects and mechanisms of action.

Conclusion

This compound is a valuable chemical intermediate with a range of applications in organic synthesis. A thorough understanding of its chemical properties and safety precautions is essential for its effective and safe use in a research and development setting. While general synthesis routes are known, detailed experimental protocols and a comprehensive understanding of its biological interactions remain areas for further investigation.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. This compound, 80%, tech., stabilized | Fisher Scientific [fishersci.ca]

- 4. This compound | C3H4Br2 | CID 10552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 80 , technical grade 513-31-5 [sigmaaldrich.com]

- 6. This compound 80 , technical grade 513-31-5 [sigmaaldrich.com]

- 7. This compound | 513-31-5 [chemicalbook.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 2,3-Dibromopropene from Propene Halogenation

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for 2,3-dibromopropene originating from the halogenation of propene. While a direct, single-step conversion of propene to this compound is not a standard transformation, this document details a robust, multi-step synthesis that commences with a selective halogenation of the propene starting material. The outlined process involves three key transformations: allylic bromination, electrophilic addition, and dehydrobromination.

Executive Summary of the Synthetic Pathway

The synthesis of this compound from propene is most effectively achieved through a three-step reaction sequence. This pathway leverages the differential reactivity of the olefinic and allylic positions of propene and its derivatives.

-

Step 1: Allylic Bromination of Propene. Propene undergoes a free-radical substitution at the allylic position using N-Bromosuccinimide (NBS) to yield 3-bromopropene (allyl bromide). This selective reaction avoids the more common electrophilic addition across the double bond.[1]

-

Step 2: Electrophilic Addition to 3-Bromopropene. The resulting 3-bromopropene is then treated with molecular bromine (Br₂), which undergoes a standard electrophilic addition across the double bond to form 1,2,3-tribromopropane.

-

Step 3: Dehydrobromination of 1,2,3-Tribromopropane. Finally, 1,2,3-tribromopropane is subjected to an elimination reaction using a strong base, such as sodium hydroxide, to yield the target molecule, this compound.

This multi-step approach provides a clear and controllable route to the desired product, starting from the initial halogenation of propene.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step in the synthesis of this compound from propene.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | Propene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or peroxide) | 3-Bromopropene | High |

| 2 | 3-Bromopropene | Bromine (Br₂) | 1,2,3-Tribromopropane | High (often quantitative) |

| 3 | 1,2,3-Tribromopropane | Sodium Hydroxide (NaOH) | This compound | 74–84% |

Experimental Protocols

Step 1: Synthesis of 3-Bromopropene via Allylic Bromination of Propene

Reaction: CH₂=CHCH₃ + NBS --(light/heat)--> CH₂=CHCH₂Br + Succinimide

This reaction is a free-radical chain reaction that selectively brominates the allylic position of propene. The use of N-Bromosuccinimide (NBS) is crucial as it maintains a low concentration of bromine radicals, thus minimizing the competing electrophilic addition of bromine across the double bond.[2][3]

Methodology:

-

In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and a light source (or provision for heating), a solution of propene in a suitable inert solvent (e.g., carbon tetrachloride) is prepared.

-

N-Bromosuccinimide (NBS) is added to the solution, along with a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

The reaction mixture is then either irradiated with a UV lamp or heated to initiate the reaction.

-

The reaction is monitored for the consumption of NBS (e.g., by observing the disappearance of the solid NBS, which is denser than the solvent).

-

Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and a dilute solution of sodium thiosulfate to remove any remaining traces of bromine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by distillation.

-

The resulting crude 3-bromopropene can be purified by fractional distillation.

Step 2: Synthesis of 1,2,3-Tribromopropane from 3-Bromopropene

Reaction: CH₂=CHCH₂Br + Br₂ --> CH₂BrCHBrCH₂Br

This step involves the electrophilic addition of bromine across the double bond of 3-bromopropene. The reaction typically proceeds with high yield.

Methodology:

-

3-Bromopropene is dissolved in an inert solvent such as dichloromethane or carbon tetrachloride in a flask protected from light.

-

The solution is cooled in an ice bath.

-

A solution of bromine (Br₂) in the same solvent is added dropwise with stirring. The disappearance of the characteristic red-brown color of bromine indicates the progress of the reaction.

-

The addition is continued until a faint bromine color persists.

-

The solvent is then removed under reduced pressure to yield crude 1,2,3-tribromopropane.

-

The product can be used in the next step without further purification or can be purified by vacuum distillation.

Step 3: Synthesis of this compound from 1,2,3-Tribromopropane

Reaction: CH₂BrCHBrCH₂Br + NaOH --> CH₂=CBrCH₂Br + NaBr + H₂O

This is an elimination reaction (dehydrobromination) where a strong base removes a molecule of hydrogen bromide from 1,2,3-tribromopropane to form the desired alkene. The following protocol is adapted from Organic Syntheses.

Methodology:

-

A 500-cc round-bottomed flask is connected via a wide, bent glass tube to an efficient condenser, which is fitted with an adapter leading into a 500-cc receiving flask immersed in an ice bath.

-

200 g (0.71 mole) of 1,2,3-tribromopropane and 10 cc of water are placed in the reaction flask.

-

50 g (1.25 moles) of sodium hydroxide in small lumps is added at once with shaking.

-

The mixture warms up, and the flask is immediately connected to the apparatus and heated directly with a Bunsen burner. The flask should be heated with a rotary motion.

-

The mixture is shaken occasionally. Heat is applied until vigorous boiling occurs, leading to the spontaneous distillation of the product.

-

When the reaction slows, heating is resumed until no more liquid distills over and the mass in the reaction flask becomes a solid. This part of the operation typically takes 20-30 minutes.

-

The distillate, which consists of two layers (an upper aqueous layer and a lower organic layer of this compound and unreacted 1,2,3-tribromopropane), is transferred to a separatory funnel and washed with an additional 150 cc of water.

-

The lower organic layer is separated and subjected to fractional distillation under reduced pressure.

-

The fraction boiling at 42-44 °C/17 mmHg is collected as pure this compound. The yield is typically 105–120 g (74–84% of the theoretical amount).[4]

Reaction Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and the overall experimental workflow.

Caption: Overall workflow for the synthesis of this compound.

Caption: Free-radical pathway for the allylic bromination of propene.

References

An In-depth Technical Guide to the Molecular Structure and Isomerism of 2,3-Dibromopropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and isomerism of 2,3-dibromopropene (C₃H₄Br₂), a halogenated alkene of interest in synthetic organic chemistry. The document details the molecule's structural characteristics, including its chemical formula, connectivity, and key identifiers. A thorough exploration of the constitutional isomers of C₃H₄Br₂ is presented, highlighting the structural diversity achievable with this molecular formula. This guide also compiles available spectroscopic data (Infrared and Mass Spectrometry) and outlines generalized experimental protocols for the characterization of this compound. The content is structured to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, with a focus on delivering precise, data-driven information.

Molecular Structure of this compound

This compound, systematically named 2,3-dibromoprop-1-ene, is an unsaturated organobromine compound. Its structure consists of a three-carbon propylene chain with a double bond between the first and second carbon atoms. Two bromine atoms are attached to the second and third carbon atoms.

The fundamental properties and identifiers of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₄Br₂[1][2][3][4] |

| Molecular Weight | 199.87 g/mol [1][2][4] |

| IUPAC Name | 2,3-dibromoprop-1-ene[1] |

| CAS Number | 513-31-5[1][2][4] |

| Synonyms | 2,3-Dibromopropylene, 2-Bromoallyl bromide[3][4] |

| Physical Description | Colorless to light yellow liquid[1] |

Below is a diagram illustrating the molecular structure of this compound, generated using the DOT language.

Isomerism of C₃H₄Br₂

The molecular formula C₃H₄Br₂ gives rise to a number of constitutional isomers, which have the same molecular formula but different atomic connectivity. These isomers can be broadly categorized into two main groups: acyclic (containing double bonds) and cyclic (containing a cyclopropane ring). In total, there are seven constitutional isomers of C₃H₄Br₂.

Acyclic Isomers (Dibromopropenes)

There are five acyclic constitutional isomers of C₃H₄Br₂. These are positional isomers, differing in the location of the double bond and the bromine atoms.

| Isomer Name | Structure |

| 1,1-Dibromopropene | Br₂C=CH-CH₃ |

| 1,2-Dibromopropene | BrCH=C(Br)-CH₃ |

| 1,3-Dibromopropene | BrCH=CH-CH₂Br |

| This compound | CH₂=C(Br)-CH₂Br |

| 3,3-Dibromopropene | CH₂=CH-CHBr₂ |

Cyclic Isomers (Dibromocyclopropanes)

There are two cyclic constitutional isomers of C₃H₄Br₂, both of which are derivatives of cyclopropane.

| Isomer Name | Structure |

| 1,1-Dibromocyclopropane | A cyclopropane ring with two bromine atoms attached to the same carbon. |

| 1,2-Dibromocyclopropane | A cyclopropane ring with bromine atoms on adjacent carbons. |

The relationship between these constitutional isomers is depicted in the following diagram.

Experimental Data and Protocols

The structural elucidation and confirmation of this compound and its isomers rely on various spectroscopic techniques. This section provides an overview of the available data and generalized experimental protocols.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides valuable information about its functional groups. The NIST WebBook provides a gas-phase IR spectrum for 1-propene, 2,3-dibromo-.[5] Key expected absorptions are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | =C-H stretch |

| ~1640 | C=C stretch |

| ~1430 | CH₂ scissoring |

| ~900 | =CH₂ out-of-plane bend |

| 600-700 | C-Br stretch |

Experimental Protocol for Infrared Spectroscopy (General):

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt (NaCl or KBr) plates.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed on the plates, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background from the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The presence of two bromine atoms is expected to give a characteristic isotopic pattern for the molecular ion peak due to the nearly equal abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| m/z | Assignment |

| 198 | [M]⁺ (with two ⁷⁹Br) |

| 200 | [M+2]⁺ (with one ⁷⁹Br and one ⁸¹Br) |

| 202 | [M+4]⁺ (with two ⁸¹Br) |

| 119 | [M-Br]⁺ |

| 39 | [C₃H₃]⁺ |

Experimental Protocol for Mass Spectrometry (General):

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which helps in confirming the molecular structure.

The workflow for spectroscopic analysis is summarized in the diagram below.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and isomerism of this compound. The structural features, including its chemical formula and connectivity, have been clearly defined. The constitutional isomers of C₃H₄Br₂ have been systematically categorized and presented. Furthermore, a summary of the expected spectroscopic data and generalized experimental protocols for IR and MS analysis have been provided to aid in the characterization of this compound. This compilation of information serves as a valuable technical resource for scientists and researchers engaged in organic synthesis and drug development.

References

An In-depth Technical Guide to the Physical Properties of 2,3-Dibromopropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3-dibromopropene (C₃H₄Br₂), a halogenated organic compound. The information herein is intended to support research, synthesis, and development activities by providing reliable physical data and standardized experimental methodologies.

Overview of this compound

This compound, with the CAS number 513-31-5, is a reactive halogenated alkene.[1] At room temperature, it exists as a colorless to light yellow or brown liquid with a pungent odor.[2][3] Its structure, featuring two bromine atoms and a double bond, makes it a valuable intermediate in organic synthesis, particularly for producing flame retardants, pharmaceuticals, and agricultural chemicals.[2] Due to its chemical nature, it is typically stored in a cool, dark place under an inert atmosphere to prevent degradation.[3]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These values are critical for handling, storage, and application in various experimental and industrial settings.

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₃H₄Br₂ | [4] | |

| Molecular Weight | 199.87 g/mol | [4] | |

| Appearance | Colorless to light yellow/orange/brown clear liquid | At room temperature. | [3][5] |

| Odor | Pungent, irritating | Characteristic of organohalides. | [2][5] |

| Boiling Point | 141 °C (at 760 mmHg) | Boiling point is pressure-dependent. | |

| 42-44 °C (at 17 mmHg) | [3][6] | ||

| Melting Point | -32 °C | [2] | |

| -54 °C | [5] | ||

| Density | 2.045 g/mL | at 25 °C | [6][7] |

| 1.934 g/mL | at 25 °C | [3] | |

| 2.13 g/mL | Specific Gravity (20/20): 2.04 | [8] | |

| Refractive Index | 1.544 (n20/D) | [3][6] | |

| 1.5370 to 1.5470 | [8] | ||

| Vapor Pressure | 7.58 mmHg | [4] | |

| Solubility | Insoluble in water. | The hydrocarbon portion contributes to hydrophobic interactions.[5] | [3] |

| Soluble in organic solvents. | Soluble in chloroform, ether, and acetone.[2] | [2] | |

| Flash Point | 81 °C (177.8 °F) | Closed cup. |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of liquid compounds like this compound.

3.1 Determination of Boiling Point (Micro-Reflux Method)

This method is suitable when only a small volume of the liquid sample is available.[9][10]

-

Apparatus : Small test tube (e.g., 150mm diameter), magnetic stirrer bar, heating block with hot plate stirrer, thermometer, clamp.

-

Procedure :

-

Add approximately 0.5 mL of the liquid sample into the test tube along with a small magnetic stirring bar.[10]

-

Place the test tube in the heating block and clamp it securely.

-

Position a thermometer so that the bulb is about 1 cm above the surface of the liquid.[10]

-

Turn on the stirrer to ensure gentle mixing and begin heating the block.

-

Observe the sample until it boils and the vapor condenses on the walls of the test tube, creating a "reflux ring."

-

Adjust the thermometer's position so that its bulb is level with this reflux ring to ensure an accurate measurement of the vapor temperature.[9]

-

When the temperature reading stabilizes while the liquid is gently refluxing, record this value as the boiling point.[9][10]

-

It is crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[10]

-

3.2 Determination of Density

The density of a liquid is its mass per unit volume. A straightforward method involves direct mass and volume measurements.[11][12]

-

Apparatus : Graduated cylinder or volumetric pipette, analytical balance.

-

Procedure :

-

Place a clean, dry measuring vessel (e.g., a 10 mL graduated cylinder) on the analytical balance and tare the mass to zero.[13]

-

Carefully transfer a precise volume of this compound into the measuring vessel. For higher accuracy, a volumetric pipette is recommended.[14]

-

Record the exact volume of the liquid added.

-

Place the measuring vessel containing the liquid back on the balance and record the mass.[15]

-

Calculate the density using the formula: Density = Mass / Volume .[11]

-

The procedure should be repeated multiple times to ensure precision, and the average value should be reported. The temperature at which the measurement is made must be recorded.

-

3.3 Determination of Refractive Index

The refractive index is a fundamental optical property. It can be measured using various methods, including a Michelson interferometer for high precision.[16]

-

Apparatus : A refractometer (e.g., Abbe refractometer) is most common. Alternatively, a setup with a Michelson interferometer can be used for high-precision measurements.[16][17]

-

Procedure (using Abbe Refractometer) :

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the instrument using a standard sample with a known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the surface of the measuring prism.

-

Close the prism assembly securely.

-

While looking through the eyepiece, adjust the control knob until the boundary line (the line separating the light and dark fields) is sharp and centered on the crosshairs.

-

If color dispersion is observed at the boundary, adjust the compensator dial until the line is sharp and achromatic (black and white).

-

Read the refractive index value from the instrument's scale. Record the temperature, as the refractive index is temperature-dependent.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a liquid chemical sample like this compound.

Caption: Workflow for Physical Characterization of a Liquid Chemical.

References

- 1. CAS 513-31-5: 2,3-Dibromopropeno | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 513-31-5 [chemicalbook.com]

- 4. This compound | C3H4Br2 | CID 10552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound 80 , technical grade 513-31-5 [sigmaaldrich.com]

- 7. 2,3-二溴丙烯 80%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound, 80%, tech., stabilized | Fisher Scientific [fishersci.ca]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. homesciencetools.com [homesciencetools.com]

- 12. wjec.co.uk [wjec.co.uk]

- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 17. pubs.aip.org [pubs.aip.org]

Solubility of 2,3-Dibromopropene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3-Dibromopropene (C₃H₄Br₂) is a halogenated alkene that serves as a valuable building block in the synthesis of a wide range of compounds, including pharmaceuticals and agricultural chemicals. Understanding its solubility in various organic solvents is crucial for reaction design, purification processes, and formulation development. This guide summarizes the known solubility characteristics of this compound and provides a standardized methodology for its quantitative determination.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃H₄Br₂ |

| Molar Mass | 199.87 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 139-142 °C |

| Density | Approximately 2.0 g/mL |

Qualitative Solubility of this compound

Based on available chemical literature, this compound exhibits the following general solubility characteristics:

-

Soluble in: Common organic solvents such as ethanol, acetone, chloroform, and diethyl ether.[1]

-

Sparingly soluble to insoluble in: Water.[1]

The solubility in organic solvents can be attributed to the principle of "like dissolves like," where the nonpolar hydrocarbon backbone and the polarizable bromine atoms of this compound interact favorably with the molecular structures of these solvents. Its poor solubility in water is expected due to its predominantly nonpolar character.

Quantitative Solubility Data

A thorough review of scientific databases and literature did not yield specific quantitative data (e.g., in g/100 mL or mol/L at a specified temperature) for the solubility of this compound in organic solvents. The absence of this data highlights the need for experimental determination to support process development and chemical modeling. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Determining the Solubility of this compound

The following protocol is a synthesized methodology based on established practices for determining the solubility of liquid organic compounds, such as the shake-flask method recommended by the OECD.

5.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated glass vials with screw caps

-

Micropipettes

-

Gas chromatograph with a suitable detector (e.g., FID or MS) or other appropriate analytical instrumentation (e.g., HPLC)

-

Volumetric flasks and syringes

5.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solute is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed micropipette to avoid precipitation due to temperature changes.

-

Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the respective solvent.

-

Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., GC-FID).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

5.3. Data Presentation

The experimentally determined solubility data should be recorded in a clear and structured format, as exemplified in the table below.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value |

| Chloroform | 25 | Experimental Value | Experimental Value |

| Diethyl Ether | 25 | Experimental Value | Experimental Value |

| Other Solvents | 25 | Experimental Value | Experimental Value |

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

6.2. Factors Influencing Solubility

The solubility of this compound is governed by the interplay of solute and solvent properties. The following diagram depicts this relationship.

Conclusion

While qualitative data indicates that this compound is soluble in a range of common organic solvents and poorly soluble in water, there is a clear lack of quantitative solubility data in the public domain. The experimental protocol provided in this guide offers a robust framework for researchers to determine these values, thereby facilitating more precise control over experimental conditions and process design in research, development, and manufacturing involving this important chemical intermediate.

References

A Comprehensive Technical Guide to the Reactivity of 2,3-Dibromopropene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromopropene is a versatile bifunctional reagent characterized by the presence of both a reactive allylic bromide and a less reactive vinylic bromide. This unique structural arrangement allows for a diverse range of reactions with various nucleophiles, making it a valuable building block in organic synthesis, particularly for the construction of carbo- and heterocyclic frameworks. This technical guide provides an in-depth analysis of the reactivity of this compound with nitrogen, oxygen, sulfur, and carbon-based nucleophiles. It details the reaction mechanisms, summarizes quantitative data, provides exemplary experimental protocols, and illustrates key reaction pathways and workflows using logical diagrams.

Introduction: The Structural and Reactive Landscape of this compound

This compound (C₃H₄Br₂) possesses two bromine atoms in distinct chemical environments: an allylic bromide at the C-3 position and a vinylic bromide at the C-2 position. The allylic bromide is significantly more susceptible to nucleophilic substitution due to the stabilization of the resulting carbocation intermediate by the adjacent double bond. This inherent difference in reactivity is the cornerstone of its synthetic utility, often allowing for selective substitution at the allylic position while leaving the vinylic bromide intact for subsequent transformations.

The primary reaction pathways for nucleophilic attack on this compound include:

-

Sₙ2 (Bimolecular Nucleophilic Substitution): A direct, one-step displacement of the allylic bromide. This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents.

-

Sₙ1 (Unimolecular Nucleophilic Substitution): A two-step process involving the formation of a resonance-stabilized allylic carbocation. This is more likely with weak nucleophiles in polar protic solvents.

-

Sₙ2' (Bimolecular Nucleophilic Substitution with Allylic Rearrangement): A concerted attack at the γ-carbon (C-1), leading to a shift of the double bond.

-

Sₙ1' (Unimolecular Nucleophilic Substitution with Allylic Rearrangement): Nucleophilic attack at the C-1 position of the allylic carbocation intermediate.

The vinylic bromide is generally unreactive towards classical nucleophilic substitution but can participate in reactions such as palladium-catalyzed cross-coupling.

Reactivity with N-Nucleophiles

Nitrogen-based nucleophiles, including primary and secondary amines, readily react with this compound, primarily at the allylic position. These reactions are fundamental for the synthesis of various nitrogen-containing compounds, including substituted amines and N-heterocycles.

Reaction with Amines

The reaction of this compound with primary and secondary amines typically proceeds via an Sₙ2 mechanism to yield N-allyl-substituted amines. In some cases, intramolecular cyclization can occur if a second nucleophilic site is present in the amine.

Table 1: Reaction of this compound with N-Nucleophiles

| Nucleophile | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| Aniline | K₂CO₃, DMSO, 60°C, 7h | N-(2-bromoallyl)aniline | Not specified | [1] |

Note: Data for 1,2,3-tribromopropane is used as a proxy to illustrate the N-alkylation reaction.

Experimental Protocol: Synthesis of N-(2-bromoallyl)aniline

This protocol is adapted from the reaction of aniline with 1,2,3-tribromopropane and illustrates a general procedure for N-alkylation.

Materials:

-

Aniline

-

1,2,3-tribromopropane (as a proxy for this compound's reactivity)

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a mixture of aniline (0.13 mol) and potassium carbonate (0.25 mol) in 75 mL of DMSO, add 1,2,3-tribromopropane (0.13 mol) dropwise over 1 hour with stirring at room temperature.

-

Heat the mixture to 60°C and maintain for 7 hours.

-

After cooling, dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-(2-bromoallyl)aniline.[1]

Reactivity with S-Nucleophiles

Sulfur nucleophiles, such as thiols and thiourea, are potent nucleophiles that readily react with this compound. These reactions are particularly important for the synthesis of sulfur-containing heterocycles like thiazoles.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone (or a ketone equivalent) with a thioamide. This compound can act as a three-carbon building block in a modified Hantzsch-type synthesis. The reaction with thiourea is expected to proceed via initial S-alkylation at the allylic position, followed by intramolecular cyclization and tautomerization to form a 2-aminothiazole derivative.

Table 2: Reaction of this compound with S-Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Expected Yield (%) | Reference |

| Thiourea | Ethanol, Reflux | 2-Amino-4-methylthiazole | High | Inferred from[2] |

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole

This is a representative protocol for the Hantzsch thiazole synthesis using an α-halocarbonyl. This compound would serve as the three-carbon electrophile.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Saturated aqueous sodium bicarbonate

Procedure:

-

In a round-bottom flask, dissolve thiourea (1.1 eq.) in ethanol.

-

Add this compound (1.0 eq.) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

The precipitated product can be collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from ethanol.

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of 2,3-Dibromopropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic addition reactions of 2,3-dibromopropene. It details the theoretical principles governing these reactions, including the influence of the existing bromine substituents on the reactivity and regioselectivity of the carbon-carbon double bond. The document outlines the expected reaction mechanisms for the addition of common electrophiles such as hydrogen halides (HBr, HCl) and halogens (Br₂), and predicts the resulting products based on established principles of carbocation stability and steric hindrance. While specific experimental data for this compound is limited in publicly available literature, this guide provides detailed theoretical pathways and generalized experimental protocols based on analogous reactions with similar haloalkenes.

Introduction

This compound is a halogenated alkene of significant interest in organic synthesis due to its potential as a building block for the introduction of polyhalogenated propyl moieties into larger molecules. The presence of a carbon-carbon double bond allows for a variety of addition reactions, with electrophilic additions being a primary pathway for its functionalization. Understanding the regiochemical and stereochemical outcomes of these reactions is crucial for the strategic design of synthetic routes in drug development and materials science.

This guide will delve into the core principles of electrophilic additions to this compound, addressing the electronic and steric effects of the two bromine atoms on the reaction mechanism.

Theoretical Framework

The electrophilic addition to an alkene typically proceeds via the attack of the electron-rich π-bond on an electrophile, leading to the formation of a carbocation intermediate. The subsequent attack of a nucleophile on the carbocation yields the final addition product. The regioselectivity of this reaction is famously governed by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents, leading to the formation of the more stable carbocation.[1][2]

In the case of this compound, the two bromine atoms exert significant electronic effects that influence the stability of the potential carbocation intermediates:

-

Inductive Effect (-I): Bromine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect. This effect destabilizes a nearby carbocation.

-

Resonance Effect (+M): Bromine possesses lone pairs of electrons that can be delocalized through resonance, which can stabilize an adjacent carbocation.

The interplay of these two opposing effects, along with steric considerations, will determine the regiochemical outcome of electrophilic additions to this compound.

Carbocation Stability in the Electrophilic Addition to this compound

Upon protonation of the double bond in this compound, two possible carbocation intermediates can be formed:

-

Carbocation A (more substituted): The positive charge resides on the carbon atom bearing a bromine atom (C-2).

-

Carbocation B (less substituted): The positive charge resides on the terminal carbon atom (C-1).

The stability of these carbocations is a key determinant of the major product. The inductive effect of the bromine at C-2 would destabilize Carbocation A. However, the potential for resonance stabilization from the lone pairs of the C-2 bromine could counteract this. Conversely, Carbocation B is a primary carbocation, which is generally less stable than a secondary one. However, the destabilizing inductive effect of the distant bromine at C-3 is weaker.

Predicting the more stable carbocation is not straightforward without experimental data. However, for many haloalkenes, the inductive effect tends to dominate, suggesting that the carbocation further away from the halogen is often favored.

Electrophilic Addition of Hydrogen Halides (HX)

The addition of hydrogen halides (HBr and HCl) to this compound is expected to proceed via a two-step mechanism involving a carbocation intermediate.

Reaction with Hydrogen Bromide (HBr)

The reaction of this compound with HBr can potentially yield two constitutional isomers: 1,2,3-tribromopropane and 1,2,2-tribromopropane.

-

Markovnikov Addition: If the reaction follows Markovnikov's rule, the proton will add to the carbon with more hydrogen atoms (C-1), leading to the formation of the more stable carbocation at C-2. The subsequent attack of the bromide ion would yield 1,2,2-tribromopropane .

-

Anti-Markovnikov Addition: If the carbocation at C-1 is more stable, the proton would add to C-2, and the bromide ion would then attack C-1, resulting in 1,2,3-tribromopropane .

It is important to note that the free-radical addition of HBr, which leads to the anti-Markovnikov product, can occur in the presence of peroxides or light.[3] To ensure an electrophilic addition mechanism, the reaction should be carried out in the dark and in the absence of radical initiators.

Reaction with Hydrogen Chloride (HCl)

Similar to HBr, the addition of HCl is expected to produce either 2-bromo-1,3-dichloropropane or 1-bromo-2,2-dichloropropane, depending on the regioselectivity of the protonation step. The principles governing the stability of the carbocation intermediate discussed above will apply.

Electrophilic Addition of Halogens (X₂)

The addition of halogens, such as bromine (Br₂), to alkenes typically proceeds through a cyclic halonium ion intermediate, which results in anti-addition of the two halogen atoms.[4]

Reaction with Bromine (Br₂)

The reaction of this compound with bromine is expected to yield 1,2,2,3-tetrabromopropane . The mechanism involves the formation of a bridged bromonium ion intermediate, followed by the backside attack of a bromide ion. Due to the steric hindrance and electronic effects of the existing bromine atoms, the attack of the incoming bromide ion is likely to occur at the less hindered carbon of the bromonium ion.

Predicted Products and Mechanisms

Based on the theoretical principles outlined above, the following sections detail the predicted products and reaction mechanisms for the electrophilic addition reactions of this compound.

Addition of Hydrogen Bromide (HBr)

Predicted Major Product: 1,2,2-Tribromopropane (Markovnikov product)

Rationale: While the inductive effect of the bromine at C-2 destabilizes the adjacent carbocation, the overall stability of a secondary carbocation is generally greater than a primary carbocation. Therefore, the formation of the secondary carbocation at C-2 is predicted to be the favored pathway.

Reaction Mechanism:

Caption: Predicted mechanism for the addition of HBr to this compound.

Addition of Bromine (Br₂)

Predicted Product: 1,2,2,3-Tetrabromopropane

Rationale: The reaction proceeds through a stable bridged bromonium ion intermediate, followed by anti-addition of the bromide ion.

Reaction Mechanism:

Caption: Predicted mechanism for the addition of Br₂ to this compound.

Quantitative Data Summary

| Electrophile | Predicted Major Product | Predicted Minor Product(s) | Expected Yield (Qualitative) |

| HBr | 1,2,2-Tribromopropane | 1,2,3-Tribromopropane | Moderate to High |

| HCl | 2-Bromo-1,2-dichloropropane | 2-Bromo-1,3-dichloropropane | Moderate |

| Br₂ | 1,2,2,3-Tetrabromopropane | - | High |

Experimental Protocols (Generalized)

The following are generalized experimental protocols for carrying out electrophilic addition reactions on this compound. These protocols are based on standard procedures for similar reactions and should be adapted and optimized based on laboratory conditions and safety considerations.

General Workflow

Caption: General experimental workflow for electrophilic additions.

Protocol for Hydrobromination of this compound

Materials:

-

This compound

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Hydrogen bromide (gas or solution in acetic acid)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Gas inlet tube

-

Drying tube

-

Separatory funnel

Procedure:

-

Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain the desired tribromopropane isomer.

Protocol for Bromination of this compound

Materials:

-

This compound

-

Inert solvent (e.g., carbon tetrachloride, dichloromethane)

-

Bromine

-

Sodium thiosulfate solution (10%)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

Procedure:

-

Dissolve this compound in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.

-

Continue the addition until a faint bromine color persists.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Quench the excess bromine by adding 10% sodium thiosulfate solution until the color disappears.

-

Transfer the mixture to a separatory funnel and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

-

The resulting crude product, 1,2,2,3-tetrabromopropane, can be further purified by recrystallization or distillation under reduced pressure.

Conclusion

The electrophilic addition reactions of this compound provide a versatile route to polyhalogenated propanes. While specific experimental data is scarce, the theoretical framework based on carbocation stability and the mechanism of electrophilic additions allows for the prediction of the major products. The addition of hydrogen halides is expected to follow Markovnikov's rule, yielding the more substituted haloalkane, while the addition of halogens is predicted to proceed via a halonium ion intermediate to give the anti-addition product. The generalized experimental protocols provided in this guide offer a starting point for the synthesis and further investigation of these important compounds. Further experimental studies are warranted to confirm the predicted regioselectivity and to quantify the yields of these reactions.

References

An In-depth Technical Guide to C3H4Br2 Isomers: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the chemical formula C3H4Br2. The document is structured to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on the nomenclature, physical and chemical properties, synthesis protocols, and relevant applications of these compounds.

Introduction to C3H4Br2 Isomers

The molecular formula C3H4Br2 represents a series of structural isomers, including both acyclic (dibromopropenes) and cyclic (dibromocyclopropanes) compounds. These isomers exhibit distinct physical and chemical properties, making them unique in their applications as synthetic building blocks and research chemicals. Understanding the specific characteristics of each isomer is crucial for their effective use in laboratory and industrial settings.

Acyclic Isomers: Dibromopropenes

The open-chain isomers of C3H4Br2 are derivatives of propene. The position of the bromine atoms and the double bond defines the specific isomer.

1,1-Dibromopropene

IUPAC Name: 1,1-dibromoprop-1-ene[1]

Synonyms: 1,1-Dibromo-1-propene[1]

| Property | Value | Reference |

| CAS Number | 13195-80-7 | [1] |

| Molecular Weight | 199.87 g/mol | [1] |

| Boiling Point | 127.2 °C at 760 mmHg | |

| Density | 2.042 g/cm³ | |

| Refractive Index | 1.553 |

Experimental Protocol: Synthesis of 1,1-Dibromopropene

A common method for the synthesis of 1,1-dibromopropenes is through the Wittig reaction or a Wittig-like olefination. One approach involves the reaction of a phosphorus ylide with an appropriate carbonyl compound. An alternative synthesis involves a two-step process starting from propene:

-

Bromination of Propene: Propene is first brominated to form 1,2-dibromopropane.

-

Dehydrobromination: The resulting 1,2-dibromopropane undergoes elimination of two molecules of HBr using a strong base, such as sodium amide in excess, to yield propyne.

-

Hydrobromination of Propyne: Propyne is then treated with two equivalents of HBr, often in the presence of peroxides to direct the anti-Markovnikov addition, to yield 1,1-dibromopropane.

1,2-Dibromopropene

IUPAC Name: 1,2-dibromoprop-1-ene

Synonyms: (1E)-1,2-dibromoprop-1-ene[2]

| Property | Value | Reference |

| CAS Number | 26391-16-2 | |

| Molecular Weight | 199.87 g/mol | [2] |

| Boiling Point | 139-143 °C | [3] |

| Density | 1.937 g/mL at 25 °C | [3] |

| Refractive Index | 1.519 | [3] |

Experimental Protocol: Synthesis of 1,2-Dibromopropene from Propene

This synthesis is typically achieved through the electrophilic addition of bromine to propene in a suitable solvent like tetrachloromethane.

-

Dissolve propene in cold tetrachloromethane.

-

Slowly add a solution of bromine in tetrachloromethane to the propene solution. The reaction is an anti-addition of bromine across the double bond.

-

The disappearance of the bromine color indicates the completion of the reaction.

-

The solvent is removed under reduced pressure to yield 1,2-dibromopropane, which can be further reacted to produce 1,2-dibromopropene through elimination reactions.

1,3-Dibromopropene

IUPAC Name: 1,3-dibromoprop-1-ene[4]

Synonyms: 1,3-dibromo-prop-1-ene[4]

This isomer exists as a mixture of cis and trans (E/Z) isomers.

| Property | Value | Reference |

| CAS Number | 627-15-6 (mixture of cis and trans) | |

| Molecular Weight | 199.87 g/mol | [5] |

| Boiling Point | 155-156 °C | [6] |

| Density | 2 g/mL at 25 °C | [6] |

| Refractive Index | 1.5573 (20 °C) | [6] |

Experimental Protocol: Synthesis of 1,3-Dibromopropene

A common laboratory synthesis involves the dehydrobromination of 1,2,3-tribromopropane.

2,3-Dibromopropene

IUPAC Name: 2,3-dibromoprop-1-ene

Synonyms: 2,3-Dibromopropylene, 2-Bromoallyl bromide

| Property | Value | Reference |

| CAS Number | 513-31-5 | [7] |

| Molecular Weight | 199.87 g/mol | [7] |

| Boiling Point | 42-44 °C at 17 mmHg | |

| Density | 2.045 g/mL at 25 °C | |

| Refractive Index | 1.544 (20 °C) |

Experimental Protocol: Synthesis from 1,2,3-Tribromopropane

This procedure involves the dehydrobromination of 1,2,3-tribromopropane using a strong base.

-

Reaction Setup: In a round-bottomed flask equipped with a distillation apparatus, combine 1,2,3-tribromopropane and a small amount of water.

-

Base Addition: Add solid sodium hydroxide to the flask with shaking.

-

Distillation: Heat the mixture to initiate an exothermic reaction and distill the product as it forms. The distillate will contain this compound and unreacted starting material.

-

Purification: Wash the distillate with water, dry the organic layer, and purify by fractional distillation under reduced pressure.

Biological Activity: Mutagenicity

This compound has been identified as a mutagen and is used in mutagenicity testing of halogenated hydrocarbons in bacteria, such as Salmonella typhimurium strain TA100.[7][8][9] This property is of significant interest to drug development professionals for assessing the genotoxic potential of new chemical entities.

Cyclic Isomers: Dibromocyclopropanes

The cyclic isomers of C3H4Br2 are derivatives of cyclopropane. These strained ring systems are of particular interest in medicinal chemistry due to their unique conformational properties.

1,1-Dibromocyclopropane

IUPAC Name: 1,1-dibromocyclopropane[10]

| Property | Value | Reference |

| CAS Number | 7315-44-8 | |

| Molecular Weight | 199.87 g/mol | [4] |

Experimental Protocol: Synthesis of 1,1-Dibromocyclopropane

The synthesis of 1,1-dibromocyclopropane is typically achieved through the addition of dibromocarbene to an alkene.

1,2-Dibromocyclopropane

IUPAC Name: 1,2-dibromocyclopropane[1][10]

This isomer exists as cis and trans stereoisomers.

| Property | Value | Reference |

| CAS Number | 19533-50-7 | [1] |

| Molecular Weight | 199.87 g/mol | [1] |

Experimental Protocol: Synthesis of 1,2-Dibromocyclopropane

Similar to its 1,1-isomer, 1,2-dibromocyclopropane can be synthesized via the cycloaddition of dibromocarbene to an alkene.

Applications in Drug Development

Cyclopropane rings are valuable structural motifs in medicinal chemistry.[11] They can impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets. Dibromocyclopropanes serve as versatile precursors for the synthesis of more complex cyclopropane-containing molecules for drug discovery.[12]

Visualizations

Synthesis Workflow: this compound

Mutagenicity Testing: The Ames Test

References

- 1. 1,2-Dibromocyclopropane | C3H4Br2 | CID 12729537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2-Dibromopropane - Wikipedia [en.wikipedia.org]

- 4. 1,1-Dibromocyclopropane | C3H4Br2 | CID 13113734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dibromopropene | C3H4Br2 | CID 5201028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-DIBROMO-1-PROPENE | 627-15-6 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 513-31-5 [chemicalbook.com]

- 9. 2,3-ジブロモプロペン 80%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 10. brainly.com [brainly.com]

- 11. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Initial Investigation of 2,3-Dibromopropene Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological data for 2,3-dibromopropene and structurally related compounds. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive risk assessment.

Executive Summary

This compound is a halogenated alkene whose toxicological profile is not extensively characterized in publicly available literature. This technical guide synthesizes the current understanding of its toxicity, drawing from studies on the compound itself and its structural analogs. The primary mechanism of toxicity for this compound appears to be linked to its metabolism, specifically through conjugation with glutathione (GSH), leading to hepatotoxicity. Evidence suggests that this process can deplete cellular GSH levels, inducing oxidative stress. While direct studies on the carcinogenicity, reproductive, and developmental toxicity of this compound are limited, data from related brominated propanes and propenes indicate potential concerns for these endpoints. Further comprehensive toxicological evaluation is warranted to fully elucidate the risk profile of this compound.

Acute Toxicity

Limited data is available for the acute toxicity of this compound.

Table 1: Acute Toxicity of this compound

| Route of Administration | Test Species | Parameter | Value | Reference |

| Intravenous | Mouse | LD50 | 100 mg/kg | [1] |

Experimental Protocols

2.1.1 Acute Oral Toxicity (Representative OECD 423 Guideline)

A standardized acute oral toxicity study for this compound has not been identified in the public domain. A representative study would follow a protocol similar to the OECD Test Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method).

-

Test Animals: Typically, young adult female rats (e.g., Sprague-Dawley or Wistar strain) are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle, with free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance, this compound, would be administered as a single oral dose by gavage. The starting dose level is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

Procedure: A stepwise procedure is used where the outcome of dosing a single animal determines the dose for the next animal.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Genotoxicity

-

Metabolites: The potential metabolites of tris(2,3-dibromopropyl)phosphate, 2-bromoacrolein (2-BA) and 2,3-dibromopropanal (2,3-DBPA), were found to be mutagenic in Salmonella typhimurium strain TA100, both with and without metabolic activation.[2] These metabolites also caused DNA single-stranded breaks in cultured Reuber hepatoma cells.[2]

-

Related Compounds: The structurally related compound 2,3-dibromo-1-propanol was reported to be genotoxic in various in vitro systems, including Salmonella typhimurium and Escherichia coli.[3]

Experimental Protocols

3.1.1 Bacterial Reverse Mutation Test (Ames Test) (Representative OECD 471 Guideline)

A standard Ames test to evaluate the mutagenicity of this compound would be conducted as follows:

-

Tester Strains: A set of Salmonella typhimurium strains, including TA98, TA100, TA1535, and TA1537, and an Escherichia coli strain, WP2 uvrA, would be used to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

-

Procedure (Plate Incorporation Method):

-

Varying concentrations of this compound, the bacterial tester strain, and either the S9 mix or a buffer are added to molten top agar.

-

The mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan) is counted for each concentration and compared to the spontaneous reversion rate in the negative (solvent) control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants.

Carcinogenicity

No dedicated carcinogenicity bioassays for this compound were identified in the reviewed literature. However, studies on structurally similar compounds raise concerns.

-

2,3-Dibromo-1-propanol: Dermal application of this compound resulted in clear evidence of carcinogenic activity in F344/N rats and B6C3F1 mice, causing neoplasms at multiple sites including the skin, nose, oral mucosa, esophagus, forestomach, and liver.[1]

-

Tetrabromobisphenol A-bis(2,3-dibromopropyl ether): While a 3-month gavage study in rats and mice did not show treatment-related lesions, this compound was nominated for study due to the known carcinogenicity of its dibromo-1-propanol core structure.[4]

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound were not found. Data from related compounds are summarized below.

-

2-Bromopropane: This compound is a known reproductive and hematopoietic toxicant in humans and experimental animals.[5][6] Inhalation exposure in rats was shown to induce fetal lethality.[7]

Mechanism of Toxicity: Hepatotoxicity and Glutathione Conjugation

The primary identified toxic effect of this compound is hepatotoxicity, which appears to be mediated by its metabolism through glutathione conjugation.[8]

In Vivo Evidence

A study in male ICR mice demonstrated that oral administration of this compound at doses of 20, 50, and 100 mg/kg for 24 hours caused a dose-dependent elevation of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activities, indicative of liver damage.[8]

Table 2: Effect of this compound on Serum ALT and AST in Mice

| Dose (mg/kg) | Serum ALT Activity (IU/L) | Serum AST Activity (IU/L) |

| 0 (Control) | (baseline) | (baseline) |

| 20 | Elevated | Elevated |

| 50 | More Elevated | More Elevated |

| 100 | Significantly Elevated | Significantly Elevated |

| Data adapted from Lee et al. (2006).[8] Specific numerical values were not provided in the abstract. |

The study also identified the formation of an S-2-bromopropenyl GSH conjugate in the liver and serum of mice treated with 100 mg/kg of this compound.[8] The concentration of this conjugate peaked 6 hours after treatment.[8] While the total hepatic GSH content was not significantly changed after 24 hours, a slight reduction was observed at 6 hours, followed by a significant increase at 12 hours, suggesting an initial depletion and subsequent compensatory response.[8]

Proposed Signaling Pathway

The conjugation of this compound with glutathione is a detoxification pathway. However, this process can lead to the depletion of cellular GSH. Reduced GSH levels can impair the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress. Oxidative stress can, in turn, damage cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to cell death and tissue damage, in this case, hepatotoxicity.

Experimental Protocols

6.3.1 In Vivo Hepatotoxicity Assessment in Mice

The following is a representative protocol based on the study by Lee et al. (2006).[8]

-

Test Animals: Male ICR mice.

-

Dose Administration: this compound is administered orally (e.g., by gavage) at various doses (e.g., 20, 50, and 100 mg/kg). A control group receives the vehicle (e.g., corn oil).

-

Time Course: Animals are necropsied at different time points after administration (e.g., 6, 12, and 24 hours).

-

Serum Biochemistry: Blood is collected, and serum is analyzed for liver function markers, including ALT and AST activities.

-

Hepatic Glutathione Measurement: Liver tissue is homogenized, and the concentration of reduced glutathione (GSH) is determined using a spectrophotometric assay, such as the 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) method.

-

Metabolite Identification: Liver and serum samples are analyzed by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) to identify and quantify the glutathione conjugate of this compound.

Conclusion and Future Directions

The available data, although limited, suggest that this compound poses a potential health risk, particularly to the liver. The mechanism of hepatotoxicity appears to involve metabolic activation via glutathione conjugation, leading to oxidative stress. The genotoxic potential of its metabolites and the carcinogenicity and reproductive toxicity of structurally similar compounds highlight the need for a more thorough toxicological evaluation of this compound.

Future research should focus on:

-

Conducting comprehensive acute toxicity studies via oral, dermal, and inhalation routes.

-

Performing a full battery of genotoxicity tests, including in vivo assays.

-

Undertaking chronic toxicity and carcinogenicity bioassays.

-

Evaluating the reproductive and developmental toxicity of this compound according to established regulatory guidelines.

-

Further elucidating the molecular mechanisms of toxicity, including the specific signaling pathways involved in oxidative stress and cell death.

Such studies are crucial for a comprehensive risk assessment and for establishing safe handling and exposure limits for this compound.